4-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)thiazol-2-amine
CAS No.:
Cat. No.: VC18272965
Molecular Formula: C8H11N5S
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H11N5S |
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Molecular Weight | 209.27 g/mol |
IUPAC Name | 4-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C8H11N5S/c1-3-6-11-7(13(2)12-6)5-4-14-8(9)10-5/h4H,3H2,1-2H3,(H2,9,10) |
Standard InChI Key | QNBAPDQPXQLHLH-UHFFFAOYSA-N |
Canonical SMILES | CCC1=NN(C(=N1)C2=CSC(=N2)N)C |
Introduction
Chemical Identity and Molecular Characterization
Fundamental Molecular Properties
4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine is characterized by a thiazole ring substituted with an amine group at the 2-position and a triazole moiety at the 4-position. The triazole component features a methyl group at the 1-position and an ethyl group at the 3-position. Key molecular properties include:
Property | Value | Source |
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Molecular Formula | ||
Molecular Weight | 223.30 g/mol | |
CAS Registry Number | 1481266-52-7 | |
SMILES Notation | CC1=NC(=CN1C)CSC2=NC(=CS2)N |
The compound’s structure was confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . The presence of nitrogen and sulfur atoms in its framework enhances its capacity for hydrogen bonding and polar interactions, critical for biological activity.
Synthetic Methodologies
General Synthesis Strategies
The synthesis of 4-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)thiazol-2-amine typically involves multi-step reactions to assemble the thiazole and triazole rings. A representative pathway includes:
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Triazole Formation: Cyclization of ethyl carbazate with acetylacetone derivatives under acidic conditions yields the 1-methyl-3-ethyl-1H-1,2,4-triazole core .
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Thiazole Construction: Reaction of thiourea with α-haloketones generates the 2-aminothiazole scaffold, a well-established method in heterocyclic chemistry .
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Coupling Reaction: A methylene bridge links the triazole and thiazole moieties via nucleophilic substitution or Suzuki-Miyaura coupling, facilitated by palladium catalysts .
Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., triethylamine) significantly influence yield and purity .
Structural and Electronic Features
Bonding and Stereoelectronic Effects
X-ray crystallography of analogous compounds reveals that the triazole-thiazole system adopts a planar conformation, with bond lengths of 1.33 Å (N–N in triazole) and 1.71 Å (C–S in thiazole) . The ethyl and methyl substituents introduce steric effects that modulate electronic distribution, as evidenced by density functional theory (DFT) calculations showing a highest occupied molecular orbital (HOMO) localized on the triazole ring .
Applications in Drug Discovery
Lead Optimization and Target Identification
The compound’s dual heterocyclic architecture positions it as a promising scaffold for lead optimization. Key strategies include:
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